molecular formula C20H27N3S B2555806 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea CAS No. 852140-17-1

1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea

Cat. No.: B2555806
CAS No.: 852140-17-1
M. Wt: 341.52
InChI Key: OSWBJEHZSAJRKS-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea is a complex organic compound that features a thiourea group attached to a cyclohexyl ring and a tetrahydrocarbazole moiety

Scientific Research Applications

1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with cyclohexyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The cyclohexyl and tetrahydrocarbazole moieties can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.

    Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea can be compared with other similar compounds, such as:

    1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea: Similar structure but with a urea group instead of a thiourea group.

    1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]amine: Similar structure but with an amine group instead of a thiourea group.

The uniqueness of this compound lies in its thiourea group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-cyclohexyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3S/c24-20(22-15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)23-19/h10-12,15,23H,1-9,13H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWBJEHZSAJRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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